
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, or (2E)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, is a compound belonging to the class of organic compounds known as phenylpropenones. It is an aromatic compound with a molecular weight of 264.37 g/mol and a chemical formula of C17H22O2. The compound has been studied extensively for its potential uses in scientific research, particularly in the field of biochemistry.
Aplicaciones Científicas De Investigación
((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme phospholipase A2. In addition, it has been used in the synthesis of other bioactive compounds, such as inhibitors of the enzyme cyclooxygenase-2.
Mecanismo De Acción
The mechanism of action of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it is believed that the compound may act as an inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and anti-oxidant effects in vitro. In addition, studies have shown that the compound has the potential to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and phospholipase A2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its relatively low toxicity and its ability to be synthesized from readily available starting materials. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects in vitro. However, the compound has not been extensively studied in vivo, and therefore the potential therapeutic effects of the compound are not yet known.
Direcciones Futuras
Future research on ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects in vivo. In addition, further research should be conducted to identify potential new applications for the compound, such as in the synthesis of other biologically active molecules. Finally, further research should be conducted to assess the safety and efficacy of the compound for use in humans.
Métodos De Síntesis
The synthesis of ((2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(4-t-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years. The most common method for synthesizing the compound is by reacting 4-ethoxybenzaldehyde with 4-tert-butylphenylmagnesium bromide in the presence of a base catalyst. This reaction yields the desired product in good yields.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-23-19-13-9-17(10-14-19)20(22)15-8-16-6-11-18(12-7-16)21(2,3)4/h6-15H,5H2,1-4H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXLYBOKJADLH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


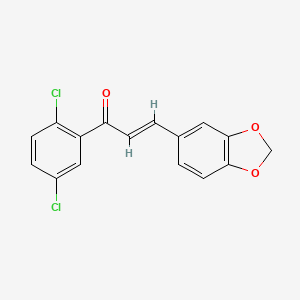


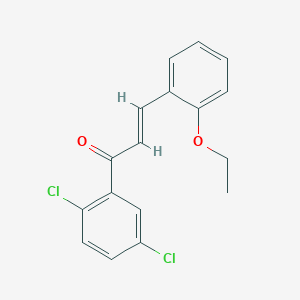
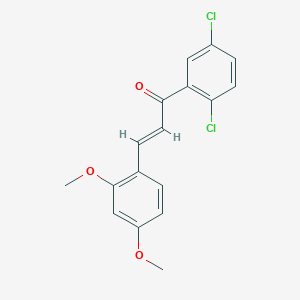
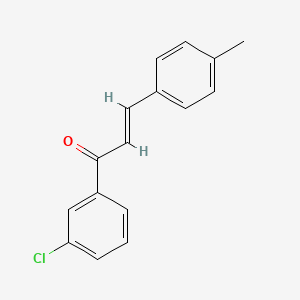
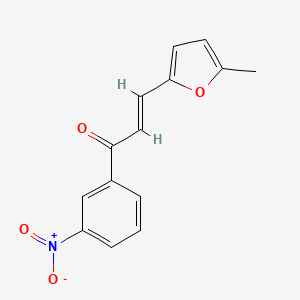
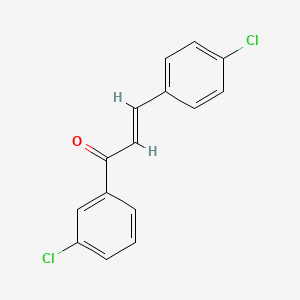
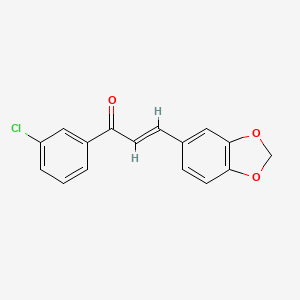
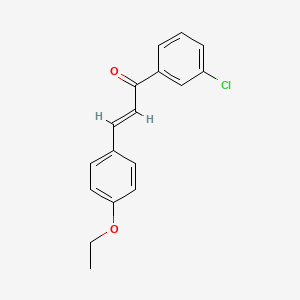
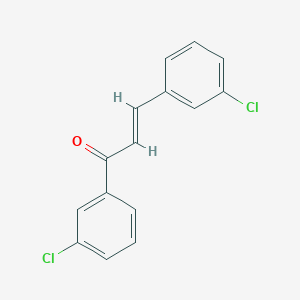
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
